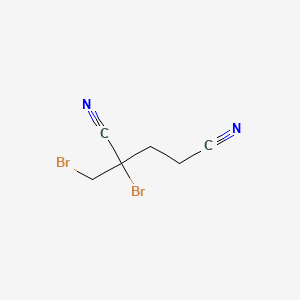

1,2-Dibromo-2,4-dicyanobutane

Vue d'ensemble

Description

Le Bromothalonil, également connu sous le nom de Méthylddibromo glutaronitrile, est un conservateur largement utilisé dans de nombreux produits d'hygiène personnelle et industriels. Il s'agit d'un composé à faible toxicité, à large spectre, doté de propriétés fongicides, bactéricides et algicides. Le Bromothalonil est efficace pour inhiber et éliminer la croissance des bactéries, des champignons et des algues .

Mécanisme D'action

1,2-Dibromo-2,4-dicyanobutane, also known as Methyldibromoglutaronitrile, is a broad-spectrum microbicide used commercially in various consumer products .

Target of Action

The primary targets of this compound are the free sulfhydryl groups present in the body . These groups play a crucial role in various biochemical reactions and maintaining the structural integrity of proteins.

Mode of Action

This compound interacts with its targets by undergoing a free sulfhydryl-dependent biotransformation pathway . This interaction results in the conversion of this compound to its debrominated metabolite, 2-methyleneglutaronitrile .

Biochemical Pathways

The conversion of this compound to 2-methyleneglutaronitrile involves the oxidation of two molecules of glutathione (GSH) to glutathione disulfide (GSSG) for every molecule of this compound . This reaction can be represented as follows:

This compound+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr\text{this compound} + 2 \text{ GSH} \rightarrow \text{2-methyleneglutaronitrile} + \text{GSSG} + 2 \text{ HBr} this compound+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr

Pharmacokinetics

After intravenous administration of this compound to male Fischer 344 rats, it was observed to bind gradually to blood constituents . By 48 hours, approximately 12% of the total dose was covalently bound .

Result of Action

The consumption of free sulfhydryls associated with the biotransformation of this compound is responsible for hemolysis . Furthermore, this compound biotransformation is required for erythrocyte binding .

Action Environment

This compound is stable under normal conditions of use . It should be kept away from oxidizing agents, reducing agents, strong acids, and strong bases . Heating to decomposition may release carbon dioxide, carbon monoxide, nitrogen oxides, and halogenated compounds . Therefore, heat, open flames, and other potential sources of ignition should be avoided .

Analyse Biochimique

Biochemical Properties

Methyldibromoglutaronitrile plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting microbial cell membranes and inhibiting enzyme activity essential for microbial survival. The compound’s interaction with microbial enzymes leads to the inhibition of metabolic pathways, ultimately causing cell death . Methyldibromoglutaronitrile’s ability to bind to proteins and enzymes is crucial for its preservative function, ensuring the longevity and safety of cosmetic and industrial products.

Cellular Effects

Methyldibromoglutaronitrile affects various cell types and cellular processes. In human cells, it has been shown to cause allergic contact dermatitis, characterized by itching, burning, and blistering of the skin . This reaction is due to the compound’s ability to activate immune cells and trigger inflammatory pathways. Methyldibromoglutaronitrile influences cell signaling pathways, leading to the release of cytokines and other inflammatory mediators. Additionally, it can affect gene expression by altering the transcription of genes involved in immune responses and cellular metabolism .

Molecular Mechanism

At the molecular level, methyldibromoglutaronitrile exerts its effects through binding interactions with biomolecules. It binds to microbial enzymes, inhibiting their activity and disrupting essential metabolic processes . This inhibition leads to the accumulation of toxic intermediates and the depletion of vital metabolites, resulting in microbial cell death. In human cells, methyldibromoglutaronitrile can activate immune receptors, leading to the activation of signaling pathways that promote inflammation and allergic responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyldibromoglutaronitrile can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that methyldibromoglutaronitrile can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to methyldibromoglutaronitrile in in vitro and in vivo studies has demonstrated its potential to cause chronic skin irritation and sensitization .

Dosage Effects in Animal Models

The effects of methyldibromoglutaronitrile vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without causing significant adverse effects. At higher doses, methyldibromoglutaronitrile can cause toxic effects, including skin irritation, inflammation, and systemic toxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of methyldibromoglutaronitrile can lead to severe allergic reactions and toxicity in animal models .

Metabolic Pathways

Methyldibromoglutaronitrile is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with microbial enzymes, inhibiting key metabolic processes such as glycolysis and the tricarboxylic acid cycle . This inhibition disrupts the production of ATP and other essential metabolites, leading to microbial cell death. In human cells, methyldibromoglutaronitrile can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, methyldibromoglutaronitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as its chemical properties, concentration, and the presence of other molecules. Methyldibromoglutaronitrile can accumulate in specific tissues, leading to localized effects and potential toxicity .

Subcellular Localization

Methyldibromoglutaronitrile’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In microbial cells, methyldibromoglutaronitrile can localize to the cell membrane and cytoplasm, where it exerts its antimicrobial effects. In human cells, the compound can localize to the cytoplasm and nucleus, influencing gene expression and cellular responses .

Méthodes De Préparation

Le Bromothalonil est synthétisé à partir d'acrylonitrile pour produire du 2-méthylène glutaronitrile, qui est ensuite mis à réagir avec du brome. Le processus implique la dimérisation de l'acrylonitrile en présence d'un catalyseur à 25-30°C pour former du 2-méthylène glutaronitrile. Cet intermédiaire est ensuite mis à réagir avec du brome à 100°C pour donner du Bromothalonil . Les méthodes de production industrielle impliquent l'utilisation de QuEChERS (rapide, facile, bon marché, efficace, robuste et sûr) combinée à la chromatographie en phase gazeuse-spectrométrie de masse pour l'analyse des résidus .

Analyse Des Réactions Chimiques

Le Bromothalonil subit diverses réactions chimiques, notamment :

Oxydation : Le Bromothalonil peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Il peut être réduit pour former des dérivés moins bromés.

Substitution : Le Bromothalonil peut subir des réactions de substitution où les atomes de brome sont remplacés par d'autres groupes fonctionnels. Les réactifs et conditions courants utilisés dans ces réactions comprennent le brome pour la bromation et divers agents réducteurs pour les réactions de réduction.

Applications de la recherche scientifique

Le Bromothalonil a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme conservateur dans diverses formulations chimiques.

Biologie : Efficace pour contrôler la croissance des bactéries, des champignons et des algues dans les études biologiques.

Médecine : Utilisé dans les tests épicutanés allergéniques pour diagnostiquer la dermatite de contact allergique.

Mécanisme d'action

Le mécanisme d'action exact du Bromothalonil n'est pas complètement compris. On sait qu'il exerce ses effets en inhibant la croissance des micro-organismes. Le Bromothalonil cible et perturbe les processus cellulaires des bactéries, des champignons et des algues, ce qui entraîne leur élimination .

Applications De Recherche Scientifique

Microbicidal Applications

DBDCB is extensively utilized in the field of microbiology for its potent antimicrobial properties. It acts effectively against a broad spectrum of microorganisms, including bacteria and fungi.

Case Study: Efficacy in Healthcare Settings

A study documented in "Principles and Practice of Disinfection" highlighted DBDC's application in hospital environments as a disinfectant for surfaces and medical instruments. The study demonstrated that DBDC significantly reduced microbial load on surfaces contaminated with resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Water Treatment

DBDCB has been investigated for its role in water treatment processes, particularly concerning the formation of brominated disinfection byproducts during the treatment of hydraulic fracturing wastewater.

Impact on Drinking Water Quality

Research conducted by the Environmental Protection Agency (EPA) indicated that DBDC could contribute to elevated levels of brominated compounds in treated water. This has raised concerns regarding potential health risks associated with long-term exposure to these byproducts .

Material Protection

In addition to its antimicrobial properties, DBDC is employed as a microbicide for the protection of materials against microbial degradation. This application is crucial in industries where material integrity is paramount.

Application in Coatings

DBDC has been incorporated into coatings used for various materials to enhance their resistance against microbial colonization. This application is particularly relevant in sectors such as textiles, plastics, and construction materials.

Regulatory Considerations

The use of 1,2-dibromo-2,4-dicyanobutane is subject to regulatory scrutiny due to its potential environmental impacts and health risks associated with exposure.

FDA Classification

The compound has been classified under medical devices regulations due to its use in disinfectants for hospital equipment . The regulatory framework ensures that products containing DBDC meet safety standards before they are marketed.

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Le Bromothalonil est similaire à d'autres composés comme le Bronopol et le Flutolanil. Le Bronopol est un composé antimicrobien utilisé comme biocide et conservateur, tandis que le Flutolanil est un fongicide utilisé pour lutter contre les maladies des cultures. Le Bromothalonil est unique en raison de son activité à large spectre et de sa faible toxicité, ce qui le rend adapté à diverses applications .

Composés similaires

- Bronopol

- Flutolanil

Activité Biologique

1,2-Dibromo-2,4-dicyanobutane (DBDC), also known as dibromodicyanobutane, is a halogenated aliphatic nitrile with significant biological activity. This compound has been studied for its potential applications in various fields, including as a preservative and antimicrobial agent. This article explores the biological activity of DBDC through case studies, research findings, and relevant data.

DBDC is characterized by the molecular formula and is typically found in an off-white powder form. Its structure includes two bromine atoms and two cyano groups attached to a butane backbone, contributing to its reactivity and biological effects .

Antimicrobial Properties

DBDC exhibits notable antimicrobial properties, making it suitable for use as a preservative in various products. It has been evaluated for its efficacy against a range of microorganisms, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the sensitization potential of DBDC. A summary of patch test results is presented in Table 1:

| Study Reference | Concentration | Observed Effect |

|---|---|---|

| Study A | 0.1% | Positive reaction with erythema |

| Study B | 0.3% | Necrosis and focal abscessation |

| Study C | 0.05% | Mild inflammatory response observed |

These results indicate that DBDC can induce allergic reactions in sensitive individuals, necessitating caution in its application .

Metabolism and Excretion

Research has shown that DBDC is readily absorbed through the dermal route. In studies involving rats administered with radiolabeled DBDC, over 50% of the radioactivity was recovered in urine within 24 hours post-administration. The compound was also found to be extensively metabolized into various metabolites, including N-acetyl-S-(2,4-dicyanobutane)-L-cysteine .

Absorption Studies

A detailed examination of absorption rates revealed:

- Oral Administration : Approximately 72% recovered in urine after 72 hours.

- Dermal Administration : About 22% absorbed within 24 hours.

- Intravenous Administration : Rapid metabolism with peak blood concentration observed shortly after administration .

Toxicological Profile

DBDC has been evaluated for its toxicological effects across various studies:

- Ocular Irritation : Classified as a severe primary ocular irritant when tested on rabbits.

- Dermal Sensitization : Positive patch tests indicate potential for allergic contact dermatitis.

- Mutagenicity : While some studies reported positive results in mutagenicity assays, these findings were not consistently replicated across multiple tests .

Environmental Impact

As a biocide, DBDC demonstrates moderate toxicity to aquatic organisms. Its use as a preservative in food-grade materials has been regulated to ensure minimal dietary exposure .

Propriétés

IUPAC Name |

2-bromo-2-(bromomethyl)pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVLDKHFGIVEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CBr)(C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024944 | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °C | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-white granular solid, Crystals from ethanol | |

CAS No. |

35691-65-7 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothalonil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothalonil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIBROMO GLUTARONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX089CPS05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52 °C, 51-52 °C | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.